
Dimethyl 3-methylhexanedioate
Vue d'ensemble
Description
Dimethyl 3-methylhexanedioate, also known as 3-Methyl-hexanedioic acid dimethyl ester, is an organic compound with the molecular formula C9H16O4. It is a diester derived from 3-methylhexanedioic acid and methanol. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylhexanedioate can be synthesized through the esterification of 3-methylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where 3-methylhexanedioic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-methylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylhexanedioic acid and methanol in the presence of a strong acid or base.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-Methylhexanedioic acid and methanol.
Reduction: 3-Methylhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 3-methylhexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl 3-methylhexanedioate depends on the specific reaction or application. In esterification reactions, it acts as an esterifying agent, reacting with acids to form esters. In reduction reactions, it undergoes reduction to form alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: An ester derived from succinic acid and methanol.
Dimethyl glutarate: An ester derived from glutaric acid and methanol.
Dimethyl adipate: An ester derived from adipic acid and methanol.
Uniqueness
Dimethyl 3-methylhexanedioate is unique due to the presence of a methyl group on the hexanedioic acid backbone, which can influence its reactivity and properties compared to other similar esters. This structural difference can affect its behavior in chemical reactions and its applications in various fields.
Propriétés
IUPAC Name |
dimethyl 3-methylhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQYONBQJFBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334670 | |
| Record name | Dimethyl 3-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-13-5 | |
| Record name | Dimethyl 3-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
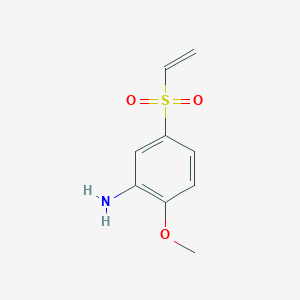
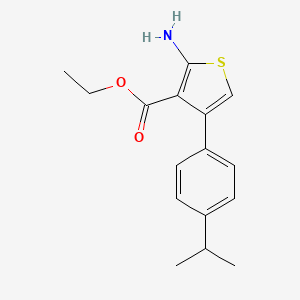

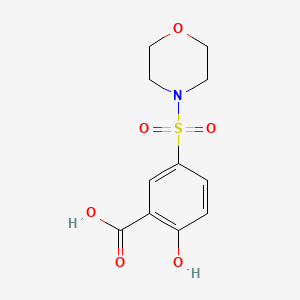
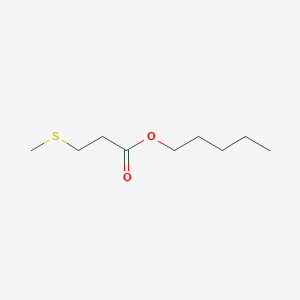
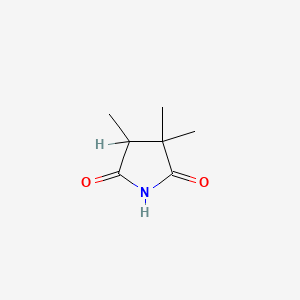
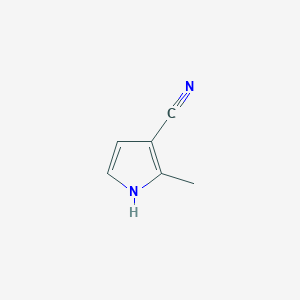




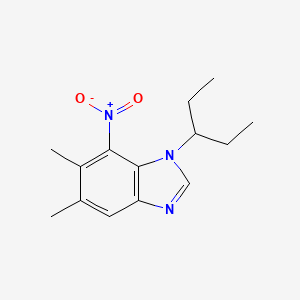
![3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1604845.png)
